(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
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Overview
Description
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: is a specialized chemical compound characterized by its unique molecular structure, which includes a spirocyclic framework and difluoro substitution. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-6-oxaspiro[34]octan-7-yl)methanesulfonyl chloride typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different groups can replace the methanesulfonyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and processes.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical activity.
Comparison with Similar Compounds
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: is unique due to its spirocyclic structure and difluoro substitution. Similar compounds include:
2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: Lacks the difluoro groups.
1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride: Contains an amine group instead of methanesulfonyl chloride.
These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O3S/c9-15(12,13)2-6-1-7(5-14-6)3-8(10,11)4-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQKXGLRUHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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